2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The brominated precursor, 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one, undergoes nucleophilic substitution with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). The thiocyanate anion (SCN⁻) displaces bromide, forming the target compound.
Limitations
- Competing elimination reactions reduce yields.
- Requires strict anhydrous conditions to prevent hydrolysis.
Radical Thiocyanation via Sodium Persulfate
Methodology
A metal-free radical pathway employs Na₂S₂O₈ and KSCN to introduce the cyanosulfanyl group. This method avoids transition metals and operates under ambient conditions.
Mechanistic Insights
- Radical Initiation: Na₂S₂O₈ oxidizes SCN⁻ to the thiocyanate radical (·SCN).
- Addition: ·SCN adds to the ketone’s α-carbon, forming a carbon-centered radical.
- Oxidation: Na₂S₂O₈ oxidizes the intermediate to the final product.
Friedel-Crafts Acylation Followed by Thiocyanation
Stepwise Synthesis
- Friedel-Crafts Acylation:
- Thiocyanation:
Advantages
Analytical Characterization
Spectroscopic Data
Crystallography
- Single-crystal X-ray diffraction confirms the planar geometry of the trifluoromethylphenyl group and the tetrahedral sulfur atom in the cyanosulfanyl moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68–72% | Anhydrous, 80°C | Moderate |
| Radical Thiocyanation | 85% | Ambient, metal-free | High |
| Friedel-Crafts/Thiocyanation | 78% | Multi-step | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The cyanosulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols.
Substitution products: Depending on the nucleophile used, various substituted ethanones.
Scientific Research Applications
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the sulfanyl group and the aromatic ring. Key comparisons include:
Key Observations:
- Steric and Solubility Considerations: The trifluoromethyl group increases steric bulk and lipophilicity compared to non-fluorinated analogs (e.g., cyclohexylsulfanyl derivative) .
- Physical State : The chloromethyl derivative (1f) crystallizes as a white solid with a defined melting point (137.3–138.5°C), whereas the target compound’s physical state is unspecified .
Reactivity and Functional Group Interactions
- Cyano Sulfanyl vs. Trifluoromethylthio: The -SC≡N group may engage in nucleophilic reactions (e.g., with amines) due to the cyano group’s electron deficiency, whereas -SCF₃ is more chemically inert .
- Fluorine Substituents: The trifluoromethyl group’s electron-withdrawing nature could stabilize the ketone against reduction or hydrolysis compared to non-fluorinated analogs .
Biological Activity
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known by its CAS number 947499-50-5, is an organic compound characterized by the presence of a cyanosulfanyl group and a trifluoromethyl-substituted phenyl ring. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H6F3NOS
- Molecular Weight : 245.22 g/mol
- IUPAC Name : 2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl thiocyanate
- InChI Key : OKVPXVLZNIAFPS-UHFFFAOYSA-N
The compound's structure allows for diverse interactions with biological molecules, making it a candidate for further research into its biological activity.
The biological activity of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function. This could be particularly relevant in pathways involving metabolic enzymes or those involved in disease processes.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate various physiological responses.
Research Findings
Recent studies have explored the biological implications of compounds similar to 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. For instance:
- A study highlighted the effectiveness of trifluoromethylated compounds in modulating enzyme activity, suggesting potential applications in drug design and development .
- The cyanosulfanyl group has been associated with increased reactivity towards nucleophiles, which can be exploited in synthesizing biologically active derivatives.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that compounds with similar functional groups exhibit antimicrobial properties against various bacterial strains. Further research is needed to determine the specific efficacy of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one.
- Anticancer Potential : Preliminary investigations suggest that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Detailed studies on this compound could reveal similar properties.
Comparative Analysis
To understand the uniqueness of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, it is essential to compare it with structurally related compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | Cyano, Trifluoromethyl | Potential enzyme inhibitor |
| 2-(Cyanosulfanyl)-1-phenylethan-1-one | Cyano | Limited biological data |
| 1-[2-(Trifluoromethyl)phenyl]ethan-1-one | Trifluoromethyl | Anticancer activity reported |
This table illustrates that while there are similarities among these compounds, the combination of both cyanosulfanyl and trifluoromethyl groups in 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one may confer unique biological properties that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution or electrophilic addition is typical for analogous trifluoromethylphenyl ketones. For example, bromo- or thiol-containing precursors (e.g., 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone ) can react with cyanosulfanyl nucleophiles. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (40–80°C) to enhance cyanosulfanyl group incorporation while minimizing side reactions like hydrolysis. Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to differentiate aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR).
- IR : Confirm C≡N (2200–2260 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and isotopic patterns (e.g., sulfur-34).
- Contradictions : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT) to resolve ambiguities in stereoelectronic effects .
Q. What stability considerations are relevant for this compound under varying storage conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. The cyanosulfanyl group may hydrolyze to thiocyanate under acidic/alkaline conditions. Use HPLC to quantify degradation products. Store under inert gas (N2/Ar) at -20°C in amber vials to prevent photolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in catalytic applications?
- Methodology : Conduct Hammett substituent constant (σm) analysis to quantify electron-withdrawing effects. Compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to explain enhanced electrophilicity at the ketone carbonyl .
Q. What strategies address low bioactivity in preliminary assays, and how are structure-activity relationships (SAR) optimized?
- Methodology :
- Derivatization : Replace cyanosulfanyl with thiolan or azaspiro groups to enhance membrane permeability (logP optimization) .
- Biological Assays : Use SPR or ITC to measure binding affinity to target proteins (e.g., kinases). For contradictory results (e.g., low IC50 but high EC50), assess off-target effects via proteome-wide profiling .
Q. How are computational models employed to predict metabolic pathways and toxicity?
- Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism sites and reactive metabolites (e.g., epoxidation of the trifluoromethylphenyl ring). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. What experimental designs mitigate synthetic challenges such as regioselectivity in electrophilic substitutions?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the phenyl ring to guide cyanosulfanyl addition to the ortho position relative to the trifluoromethyl group.
- Catalysis : Use Lewis acids (e.g., AlCl3) to polarize the ketone carbonyl, enhancing electrophilic aromatic substitution .
Data Analysis and Contradictions
Q. How are conflicting crystallographic and spectroscopic data reconciled for this compound?
- Methodology : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine crystal packing effects (e.g., hydrogen bonding or π-π stacking). For dynamic NMR discrepancies (e.g., rotameric equilibria), perform variable-temperature NMR to assess conformational flexibility .
Q. What statistical approaches validate reproducibility in synthetic yields across laboratories?
- Methodology : Use a nested ANOVA design to compare inter-lab variability. Factors include reagent purity (e.g., cyanosulfanyl source) and equipment calibration. Apply Grubbs’ test to identify outliers in yield data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
